A Spectroscopic Guide to 5-(Chloromethyl)-1,2,3-trifluorobenzene: Structure Elucidation for Advanced Research
A Spectroscopic Guide to 5-(Chloromethyl)-1,2,3-trifluorobenzene: Structure Elucidation for Advanced Research
Introduction: The Structural Significance of 5-(Chloromethyl)-1,2,3-trifluorobenzene
5-(Chloromethyl)-1,2,3-trifluorobenzene is a halogenated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a trifluorinated phenyl ring bearing a reactive chloromethyl group—makes it a valuable building block for synthesizing complex molecular architectures. The trifluorobenzene moiety can enhance metabolic stability and binding affinity, while the chloromethyl group serves as a versatile handle for introducing various functional groups through nucleophilic substitution.
The precise arrangement of the fluorine atoms and the chloromethyl group dictates the molecule's electronic properties, reactivity, and ultimately, the biological activity or material characteristics of its derivatives. Therefore, unambiguous structural confirmation through a comprehensive analysis of its spectroscopic data is paramount for any research and development endeavor.
This in-depth technical guide provides a detailed exploration of the expected spectroscopic data for 5-(Chloromethyl)-1,2,3-trifluorobenzene. As direct experimental spectra for this specific isomer are not widely available in public databases, this guide presents a robust predictive analysis based on established principles of spectroscopy and extensive data from structurally analogous compounds. We will delve into the intricacies of ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, offering insights into the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to be a self-validating reference for scientists, enabling them to confidently identify and characterize this important synthetic intermediate.
The synthesis of 5-(chloromethyl)-1,2,3-trifluorobenzene can be conceptually approached through the chloromethylation of 1,2,3-trifluorobenzene. This type of electrophilic aromatic substitution, often employing reagents like formaldehyde and hydrogen chloride with a Lewis acid catalyst, is a common strategy for introducing a chloromethyl group onto an aromatic ring[1]. The regioselectivity of this reaction on the 1,2,3-trifluorobenzene ring would be a critical aspect to control to achieve the desired isomer.
Molecular Structure and Numbering
To facilitate a clear discussion of the spectroscopic data, the following IUPAC numbering scheme for the benzene ring will be used throughout this guide.
Caption: IUPAC Numbering for 5-(Chloromethyl)-1,2,3-trifluorobenzene.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 5-(chloromethyl)-1,2,3-trifluorobenzene is expected to be relatively simple, providing distinct signals for the aromatic and benzylic protons. The chemical shifts and coupling patterns are highly informative for confirming the substitution pattern.
Experimental Protocol for ¹H NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of 5-(chloromethyl)-1,2,3-trifluorobenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
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Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard single-pulse sequence.
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Number of Scans: 16
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Relaxation Delay: 2 seconds
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Spectral Width: 0-10 ppm
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Predicted ¹H NMR Data and Interpretation
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-4, H-6 | 7.10 - 7.30 | Multiplet (m) | J(H-F) and J(H-H) couplings | These aromatic protons are deshielded by the electronegative fluorine atoms and the aromatic ring current. They will exhibit complex splitting due to coupling with each other and with the neighboring fluorine atoms. |
| -CH₂Cl | 4.60 - 4.80 | Singlet (s) or narrowly split multiplet | The benzylic protons are deshielded by the adjacent chlorine atom and the aromatic ring. The signal is expected to be a sharp singlet, though small long-range couplings to the aromatic protons or fluorine atoms may cause slight broadening or fine splitting. |
Causality Behind Predicted Shifts:
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Aromatic Protons (H-4, H-6): The baseline chemical shift for benzene protons is approximately 7.26 ppm. The three adjacent fluorine atoms exert a strong electron-withdrawing inductive effect, which would typically deshield the aromatic protons. However, fluorine can also donate electron density through resonance, which has a shielding effect. The net effect on the chemical shift will be a balance of these opposing factors. Data for 1,2,3-trifluorobenzene shows aromatic protons in the range of 6.8-7.2 ppm[2]. The addition of the electron-withdrawing chloromethyl group at the 5-position is expected to cause a slight downfield shift for the adjacent H-4 and H-6 protons.
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Benzylic Protons (-CH₂Cl): The protons of the chloromethyl group are in a benzylic position, which typically resonates around 4.5 ppm. The attached chlorine atom further deshields these protons, shifting the signal downfield. For comparison, the benzylic protons of benzyl chloride resonate at approximately 4.5 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule and provide information about the electronic effects of the substituents. Due to the symmetry of the 1,2,3-trifluoro substitution pattern, some carbons will be chemically equivalent.
Experimental Protocol for ¹³C NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Proton-decoupled single-pulse sequence.
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Number of Scans: 1024 or more to achieve adequate signal-to-noise.
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Relaxation Delay: 5 seconds.
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Spectral Width: 0-160 ppm.
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Predicted ¹³C NMR Data and Interpretation
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |
| C-1, C-3 | 148 - 152 | Large (¹JCF ≈ 240-260 Hz) | These carbons are directly bonded to fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |
| C-2 | 138 - 142 | Large (¹JCF ≈ 240-260 Hz) and smaller (²JCF) | This carbon is also directly bonded to fluorine and will show a large one-bond C-F coupling. It will also exhibit smaller two-bond couplings to the adjacent fluorine atoms. |
| C-4, C-6 | 115 - 125 | Moderate (²JCF, ³JCF) | These carbons are shielded relative to the fluorine-bearing carbons and will show smaller two- and three-bond couplings to the fluorine atoms. |
| C-5 | 130 - 135 | Small (³JCF, ⁴JCF) | This carbon is attached to the chloromethyl group and is expected to be slightly deshielded. It will exhibit small long-range couplings to the fluorine atoms. |
| -CH₂Cl | 44 - 48 | The chemical shift of the chloromethyl carbon is influenced by the electronegativity of the chlorine atom and its attachment to the aromatic ring. |
Causality Behind Predicted Shifts:
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Aromatic Carbons: The chemical shifts of the aromatic carbons are primarily influenced by the strong electronegativity of the fluorine atoms. Carbons directly attached to fluorine (C-1, C-2, C-3) are significantly deshielded and will appear at very low field. The carbon bearing the chloromethyl group (C-5) will also be deshielded, though to a lesser extent than the fluorinated carbons. The remaining aromatic carbons (C-4, C-6) will be the most shielded. For reference, the carbon signals in 1,2,3-trifluorobenzene appear in the range of 108-155 ppm[3].
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C-F Coupling: A key feature of the ¹³C NMR spectrum will be the large one-bond coupling constants (¹JCF) for the carbons directly attached to fluorine, typically in the range of 240-260 Hz. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observed, providing valuable structural information.
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Benzylic Carbon: The chemical shift of the chloromethyl carbon is expected in the range of 44-48 ppm, consistent with other benzyl chloride derivatives.
¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. The spectrum of 5-(chloromethyl)-1,2,3-trifluorobenzene will provide direct information about the electronic environment of the three fluorine atoms.
Experimental Protocol for ¹⁹F NMR Acquisition
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Sample Preparation: Use the same sample prepared for ¹H NMR. A common external reference is CFCl₃ (0 ppm).
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Instrumentation: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.
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Acquisition Parameters:
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Pulse Program: Standard single-pulse sequence, often with proton decoupling.
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Number of Scans: 64
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Relaxation Delay: 2 seconds
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Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).
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Predicted ¹⁹F NMR Data and Interpretation
| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale | | :--- | :--- | :--- | :--- | | F-1, F-3 | -135 to -145 | Doublet of doublets (dd) | ³J(F-F) ≈ 15-20 Hz, ⁴J(F-H) ≈ 5-8 Hz | These two fluorine atoms are chemically equivalent due to the plane of symmetry in the molecule. They will couple to the adjacent F-2 and to the ortho H-6 and H-4 protons, respectively. | | F-2 | -155 to -165 | Triplet (t) or triplet of triplets (tt) | ³J(F-F) ≈ 15-20 Hz, ⁵J(F-H) ≈ 2-4 Hz | This fluorine atom is in a unique environment and will be split into a triplet by the two adjacent fluorine atoms (F-1 and F-3). Further smaller couplings to the meta protons (H-4 and H-6) may also be observed. |
Causality Behind Predicted Shifts:
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The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring and the nature of the other substituents. In 1,2,3-trifluorobenzene, the fluorine signals appear at approximately -138 ppm and -162 ppm[4]. The introduction of the chloromethyl group at the 5-position, which is meta to F-1 and para to F-2, will cause small shifts in these values. Electron-withdrawing groups generally cause a downfield (less negative) shift in the ¹⁹F NMR spectrum.
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The coupling between adjacent fluorine atoms (³JFF) in aromatic systems is typically in the range of 15-20 Hz, leading to the observed splitting patterns. Long-range couplings to protons (JFH) will also contribute to the multiplicity of the signals.
Mass Spectrometry: Unraveling the Molecular Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight of the compound and characteristic fragmentation patterns that can be used for structural confirmation.
Experimental Protocol for EI-MS
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via a gas chromatograph (GC-MS).
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Ionization: Use a standard electron ionization energy of 70 eV.
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Detection: Scan a mass range of m/z 40-300.
Predicted Fragmentation Pattern
Caption: Predicted major fragmentation pathways for 5-(Chloromethyl)-1,2,3-trifluorobenzene.
Interpretation of Key Fragments:
| m/z | Proposed Fragment | Origin |
| 196/198 | [M]⁺˙ | Molecular ion. The isotopic pattern (approx. 3:1 ratio) is characteristic of a compound containing one chlorine atom. |
| 161 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. This is a common fragmentation pathway for benzyl chlorides. |
| 147 | [M - CH₂Cl]⁺ | Cleavage of the benzylic C-C bond, resulting in the loss of a chloromethyl radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common and stable fragment in the mass spectra of benzyl derivatives, although its formation from a fluorinated precursor might be less favorable. |
Self-Validation through Isotopic Patterns: The presence of a single chlorine atom provides a definitive isotopic signature for the molecular ion and any chlorine-containing fragments. The M+2 peak with approximately one-third the intensity of the M peak is a crucial validation point.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Substitution Patterns
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule and can also provide information about the substitution pattern of the aromatic ring.
Experimental Protocol for IR Spectroscopy
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Sample Preparation: Acquire the spectrum from a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |
| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium | Confirms the presence of C-H bonds on the aromatic ring. |
| 2960 - 2850 | Aliphatic C-H stretch | Medium | Arises from the C-H bonds of the chloromethyl group. |
| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong | Characteristic of the benzene ring. Multiple bands are expected in this region. |
| 1350 - 1100 | C-F stretch | Strong | The strong C-F stretching vibrations are a key indicator of fluorination. The exact positions will be influenced by the substitution pattern. |
| 850 - 750 | C-H out-of-plane bend | Strong | The position of this band is diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted benzene, a strong band is expected in this region[5]. |
| 750 - 650 | C-Cl stretch | Medium to Strong | Characteristic of the chloromethyl group. |
Workflow for Spectral Interpretation:
Caption: A logical workflow for the comprehensive spectroscopic analysis of 5-(Chloromethyl)-1,2,3-trifluorobenzene.
Conclusion
This technical guide provides a detailed predictive analysis of the key spectroscopic features of 5-(chloromethyl)-1,2,3-trifluorobenzene. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a reliable framework for the identification and structural verification of this important synthetic intermediate. The predicted ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR data presented herein, along with the rationale behind the interpretations, offer a robust and self-validating toolkit for researchers. The careful application of these spectroscopic techniques is essential for ensuring the purity and confirming the identity of 5-(chloromethyl)-1,2,3-trifluorobenzene, thereby underpinning the integrity and success of subsequent synthetic endeavors in drug discovery and materials science.
References
-
SpectraBase. (n.d.). 1,2,3-Trifluorobenzene. Wiley-VCH GmbH. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Wiley-VCH GmbH. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,3-Trifluorobenzene - Optional[13C NMR] - Spectrum. Wiley-VCH GmbH. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-(chloromethyl)-3-fluoro-. National Institute of Standards and Technology. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3-Trifluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1-(Chloromethyl)-2,4,5-trifluorobenzene. American Chemical Society. Retrieved from [Link]
- Patents. (n.d.). Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.
-
Fluorine notes. (2019, December). Chloromethylation of polyfluoroaromatic compounds. Retrieved from [Link]
Sources
- 1. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 2. 1,2,3-Trifluorobenzene(1489-53-8) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
